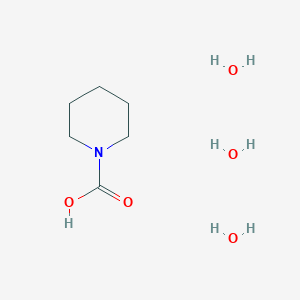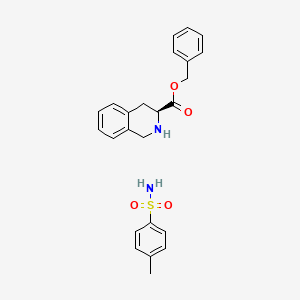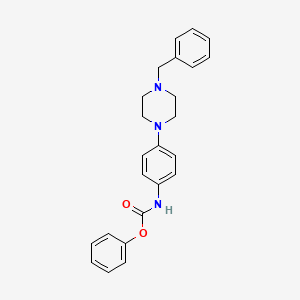
5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone: is a flavonoid compound known for its complex structure and diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxyflavones and methoxy-substituted phenols.
Methylenedioxy Bridge Formation: The formation of the methylenedioxy bridge is accomplished through cyclization reactions involving reagents like formaldehyde and a suitable acid catalyst.
Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Dihydroflavones and related compounds.
Substituted Derivatives: Flavones with different functional groups.
科学研究应用
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone has a wide range of scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex flavonoid derivatives.
Study of Reaction Mechanisms: Employed in studies to understand the mechanisms of various chemical reactions.
Biology
Antioxidant Activity: Investigated for its potential antioxidant properties, which can protect cells from oxidative damage.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, which may have implications in disease treatment.
Medicine
Anti-inflammatory Properties: Explored for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Activity: Researched for its potential anticancer properties, including the ability to induce apoptosis in cancer cells.
Industry
Pharmaceuticals: Used in the development of pharmaceutical compounds with potential therapeutic benefits.
Nutraceuticals: Incorporated into nutraceutical products for its potential health benefits.
作用机制
The mechanism of action of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:
Molecular Targets
Enzymes: Inhibits specific enzymes involved in inflammatory and oxidative processes.
Receptors: Binds to certain receptors, modulating their activity and influencing cellular responses.
Pathways Involved
Antioxidant Pathways: Activates antioxidant pathways, leading to the scavenging of free radicals and reduction of oxidative stress.
Apoptotic Pathways: Induces apoptosis in cancer cells through the activation of apoptotic pathways, leading to programmed cell death.
相似化合物的比较
Similar Compounds
5,5’-Dihydroxy-3,8,3’,4’-tetramethoxy-6,7-methylenedioxyflavone: A closely related compound with similar structural features and biological activities.
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: Another flavonoid with multiple methoxy groups and hydroxylation.
3,5-Dihydroxy-6,7,3′,4′-tetramethoxyflavone: Shares similar methoxy and hydroxyl substitutions.
属性
分子式 |
C20H18O10 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC 名称 |
9-hydroxy-6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C20H18O10/c1-24-10-6-8(5-9(21)15(10)25-2)14-17(26-3)12(22)11-13(23)18-20(29-7-28-18)19(27-4)16(11)30-14/h5-6,21,23H,7H2,1-4H3 |
InChI 键 |
XCKSFSPZLWEYBW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C4=C(C(=C3O2)OC)OCO4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)












![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
